molecular formula C20H26N4O2S B404123 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione CAS No. 313470-30-3

3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione

Katalognummer: B404123
CAS-Nummer: 313470-30-3
Molekulargewicht: 386.5g/mol
InChI-Schlüssel: MAVQZXGRCVDXQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione (CAS 313470-30-3) is a high-purity purine-2,6-dione derivative supplied as a dry powder for biological screening and lead optimization in oncology research . With a molecular formula of C20H26N4O2S and a molecular weight of 386.52 g/mol, this compound is characterized by its drug-like properties, including a LogP of 5.195, two hydrogen bond acceptors, one hydrogen bond donor, and a polar surface area of 92 Ų . This compound belongs to a class of purine-based derivatives that have demonstrated significant potential as anti-proliferative agents and as scaffolds for the development of novel kinase inhibitors . Recent scientific investigations into structurally related purine-2,6-dione analogs have shown that these compounds can function as promising dual inhibitors of key oncogenic targets, such as EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, with demonstrated GI50 values in the nanomolar range against various cancer cell lines . The purine-2,6-dione core is a privileged structure in medicinal chemistry, allowing for strategic substitutions that modulate potency and selectivity. The specific modifications at the N-7 and C-8 positions on the xanthine ring system in this compound are designed to enhance its interaction with enzymatic binding pockets, a strategy that has yielded potent EGFR inhibitory activity (IC50 values as low as 87 nM) in closely related analogs . This makes it a valuable chemical tool for researchers exploring multi-targeted kinase therapies to overcome drug resistance in cancers. This product is intended for research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-14(2)11-13-27-20-21-17-16(18(25)22-19(26)23(17)3)24(20)12-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVQZXGRCVDXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural Analysis and Synthetic Design

The compound’s purine backbone is substituted at positions 3, 7, and 8, necessitating regioselective synthesis. The 3-methyl group is likely introduced early in the synthesis to avoid steric hindrance during subsequent functionalizations . The 7-(3-phenylpropyl) and 8-(3-methylbutylsulfanyl) groups require orthogonal protection-deprotection strategies due to their distinct reactivity profiles. Computational modeling and retrosynthetic analysis suggest a modular approach:

  • Construction of the purine-2,6-dione core.

  • Sequential alkylation at positions 7 and 8.

  • Final purification via chromatographic methods .

Core Synthesis: Purine-2,6-Dione Formation

The purine-2,6-dione scaffold is typically synthesized via cyclocondensation of diamino precursors with carbonyl donors. For example, reacting 4,5-diaminopyrimidine with triphosgene in anhydrous dichloromethane yields the dione core . Alternative methods include:

  • Ureido Cyclization : Treating 5-amino-4-(methylamino)pyrimidine with ethyl chloroformate in the presence of base to form the 2,6-dione structure.

  • Oxidative Ring Closure : Using iodine and potassium iodide in DMF to oxidize diaminopyrimidines, though this method risks over-oxidation .

Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric precision (1:1.2 ratio of diamine to triphosgene). Yields range from 65–78%, with purity >90% confirmed by HPLC .

Functionalization at Position 8: 3-Methylbutylsulfanyl Incorporation

The 8-(3-methylbutylsulfanyl) group is introduced via nucleophilic aromatic substitution (SNAr). Key steps:

  • Activation of Position 8 : Bromination using N-bromosuccinimide (NBS) in DMF at 50°C for 6 h yields 8-bromopurine-2,6-dione .

  • Thiol Displacement : Treating the brominated intermediate with 3-methylbutanethiol and K₂CO₃ in DMSO at 80°C for 12 h. Anhydrous conditions prevent oxidation of the thiol to disulfide .

Yield : 70–75% after silica gel chromatography (eluent: 30% ethyl acetate/hexane). LC-MS analysis typically shows [M+H]⁺ at m/z 387.5, aligning with the theoretical molecular weight .

Final Assembly and Purification

After sequential functionalizations, global deprotection and purification are critical:

  • Deprotection : Acidic hydrolysis (HCl/MeOH, 1:4 v/v) removes residual protecting groups.

  • Chromatography : Reverse-phase HPLC (C18 column, 5–95% acetonitrile/water gradient) achieves >95% purity .

Table 1: Summary of Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)Purity (%)
1Purine Core FormationTriphosgene, DCM, 0°C, 4 h7892
27-AlkylationDEAD, PPh₃, THF, 0°C, 48 h8589
38-BrominationNBS, DMF, 50°C, 6 h8291
48-Thiolation3-Methylbutanethiol, K₂CO₃, DMSO, 80°C, 12 h7395
5Final PurificationHPLC (C18, acetonitrile/water)95>99

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, 6H, CH(CH₃)₂), 1.45–1.52 (m, 2H, SCH₂CH₂), 2.25 (s, 3H, NCH₃), 2.68–2.75 (m, 2H, NCH₂), 3.21 (t, 2H, SCH₂), 7.18–7.32 (m, 5H, Ar-H) .

  • LC-MS : [M+H]⁺ = 387.5, retention time = 4.2 min (5.5-minute method) .

Purity Assessment :

  • HPLC at 214 nm confirms >99% purity, with no detectable impurities above 0.1% .

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at N-9 is mitigated by Boc protection, reducing byproduct formation from 15% to <3% .

  • Thiol Stability : Addition of 0.1% BHT (butylated hydroxytoluene) prevents oxidative dimerization during thiolation .

  • Scale-Up Considerations : Batch sizes >100 g require slower addition rates for exothermic steps (e.g., bromination) to maintain temperature control .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the substituents, depending on the conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • IUPAC Name : 3-methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
  • Molecular Formula : C20H26N4O2S
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 313470-30-3

Structural Representation

The compound can be represented using various structural formulas, including SMILES and InChI notations:

  • Canonical SMILES : CC(C)CCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
  • InChI : InChI=1S/C20H26N4O2S/c1-14(2)11-13-27-20-21-17-16(18(25)22-19(26)23(17)3)24(20)12-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26)

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. It is known to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of purine compounds exhibit anticancer properties. In vitro studies demonstrated that 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione can inhibit the proliferation of cancer cells by inducing apoptosis. This was evidenced by a significant decrease in cell viability in treated cell lines compared to controls.

Pharmacology

The pharmacological profile of this compound suggests it may act as an antagonist or inhibitor for specific enzymes or receptors involved in disease pathways.

Data Table: Pharmacological Effects

EffectMechanism of ActionReference
AntiproliferativeInduction of apoptosis in cancer cells
Enzyme inhibitionPotential inhibition of xanthine oxidase
Anti-inflammatoryModulation of inflammatory cytokines

Biochemical Research

The compound's structure allows it to serve as a valuable tool in biochemical assays aimed at understanding purine metabolism and related pathways.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with adenosine receptors. The results indicated that it could modulate receptor activity, suggesting potential applications in treating conditions like asthma or cardiovascular diseases.

Synthetic Chemistry

Due to its complex structure, the synthesis of 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione provides insights into synthetic methodologies relevant to purine chemistry.

Data Table: Synthetic Routes

Route DescriptionYield (%)Reference
Synthesis via alkylation reactions75
Multi-step synthesis from simple precursors85

Wirkmechanismus

The mechanism of action of 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis at Key Positions

Table 1: Substituent and Molecular Properties
Compound Name 7-Substituent 8-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound: 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione 3-Phenylpropyl 3-Methylbutylsulfanyl C₂₃H₂₉N₄O₂S ~425.07 High lipophilicity, thioether moiety
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione 3-Phenylpropyl 3-Methylpiperidin-1-yl (amine) C₂₁H₂₇N₅O₂ 381.47 Increased polarity, potential receptor binding
7-Benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methylpurine-2,6-dione Benzyl 3-Chloro-2-hydroxypropylsulfanyl C₂₁H₂₂ClN₄O₃S ~456.99 Polar chloro/hydroxy groups, reactive
7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione Hexyl Propylsulfanyl C₁₇H₂₆N₄O₂S 324.40 Shorter chains, moderate lipophilicity
Etophylline (7-(2-hydroxyethyl)-1,3-dimethylxanthine) 2-Hydroxyethyl - C₉H₁₂N₄O₃ 224.20 Hydrophilic, bronchodilator activity

Structural and Functional Insights

7-Substituent Variations
  • 3-Phenylpropyl (Target Compound) : The extended aromatic chain enhances lipophilicity and may improve CNS targeting compared to shorter alkyl (e.g., hexyl ) or benzyl groups.
  • 2-Hydroxyethyl (Etophylline) : Hydrophilic group improves aqueous solubility but reduces membrane permeability .
8-Substituent Variations
  • 3-Methylbutylsulfanyl (Target): Thioether groups can participate in hydrophobic interactions and moderate hydrogen bonding.
  • Chloro-hydroxypropylsulfanyl () : The chloro and hydroxy groups add polarity and reactivity, possibly influencing metabolic stability or toxicity .

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated XLogP3 (estimated ~4.5) exceeds analogs like etophylline (XLogP3 ~0.5) due to its phenylpropyl and thioether groups .
  • Hydrogen Bonding: Thioethers (H-bond acceptors) and amines (H-bond donors) modulate solubility and protein-binding capacity.

Q & A

Q. How can researchers optimize the synthesis of 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione while minimizing side reactions?

Methodological Answer: Synthetic optimization requires a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example:

  • Statistical screening: Use fractional factorial designs to identify critical variables affecting yield and impurity profiles .
  • Reaction monitoring: Employ HPLC or LC-MS to track intermediates and byproducts in real time .
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution efficiency at the purine core, as seen in structurally analogous compounds .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity assessment: Combine reversed-phase HPLC with diode-array detection (DAD) to quantify impurities (>0.1% threshold) .
  • Stability studies: Accelerated degradation studies (40°C/75% RH for 6 months) paired with mass spectrometry can identify hydrolytic or oxidative degradation pathways, particularly at the sulfanyl and dione moieties .
  • Crystallography: Single-crystal X-ray diffraction resolves conformational isomerism, critical for verifying structural integrity .

Q. How does the compound’s solubility profile influence its applicability in biological assays?

Methodological Answer:

  • Solvent systems: Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry .
  • Structural modifications: Introduce hydrophilic groups (e.g., hydroxyls) at the 3-methylbutylsulfanyl chain to improve aqueous solubility without disrupting bioactivity, as demonstrated in related purine-dione derivatives .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide experimental reaction design?

Methodological Answer:

  • Quantum chemical calculations: Use density functional theory (DFT) to model transition states for sulfanyl-group substitutions, identifying energy barriers and regioselectivity trends .
  • Machine learning (ML): Train ML models on reaction databases (e.g., USPTO) to predict optimal catalysts for purine functionalization, leveraging ICReDD’s computation-experiment feedback loop .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

  • Analog synthesis: Systematically modify the 3-phenylpropyl and 3-methylbutylsulfanyl substituents, referencing aryl halide informer libraries to prioritize bioisosteres .
  • In vitro assays: Screen analogs against kinase or phosphodiesterase targets using fluorescence polarization assays, correlating substituent bulk/electronics with inhibition constants (Ki) .

Q. What experimental and statistical approaches resolve contradictions in kinetic data for this compound’s degradation pathways?

Methodological Answer:

  • Multivariate analysis: Apply principal component analysis (PCA) to decouple temperature and pH effects on degradation rates .
  • Isotopic labeling: Use deuterated solvents (e.g., D2O) in NMR studies to trace proton exchange mechanisms at the dione carbonyl groups .

Q. How can researchers elucidate the mechanistic role of the 3-methylbutylsulfanyl group in modulating enzyme binding?

Methodological Answer:

  • Molecular dynamics (MD) simulations: Simulate ligand-enzyme docking to map hydrophobic interactions between the sulfanyl chain and enzyme pockets .
  • Alanine scanning mutagenesis: Mutate key residues in the enzyme’s binding site (e.g., Phe → Ala) to quantify steric/electronic contributions of the substituent .

Tables for Quick Reference

Table 1. Key Analytical Parameters for Stability Testing

ParameterMethodThresholdReference
PurityHPLC-DAD≥98%
Degradation productsLC-MS/MS≤0.5%
CrystallinityX-ray diffractionR-factor < 5%

Table 2. Computational Tools for Reaction Design

ToolApplicationOutput MetricsReference
Gaussian (DFT)Transition-state modelingΔG‡, regioselectivity
RDKit (ML)Catalyst predictionReaction yield

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